1,2,3-Trifluorobenzene

Organic Synthesis Cross-Coupling C-H Activation

1,2,3-Trifluorobenzene (CAS 1489-53-8) is a fluorinated aromatic hydrocarbon with the molecular formula C6H3F3, characterized by three adjacent fluorine atoms on the benzene ring. This specific substitution pattern imparts a unique electronic profile and distinct physical properties compared to its 1,2,4- and 1,3,5-trifluorobenzene isomers, making it a critical, non-interchangeable building block in pharmaceutical synthesis, advanced materials, and specialty chemicals.

Molecular Formula C6H3F3
Molecular Weight 132.08 g/mol
CAS No. 1489-53-8
Cat. No. B074907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3-Trifluorobenzene
CAS1489-53-8
Molecular FormulaC6H3F3
Molecular Weight132.08 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)F)F
InChIInChI=1S/C6H3F3/c7-4-2-1-3-5(8)6(4)9/h1-3H
InChIKeyAJKNNUJQFALRIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2,3-Trifluorobenzene (CAS 1489-53-8): A Procurement Guide for the 1,2,3-Trifluoro Isomer in Fluorinated Aromatic Building Blocks


1,2,3-Trifluorobenzene (CAS 1489-53-8) is a fluorinated aromatic hydrocarbon with the molecular formula C6H3F3, characterized by three adjacent fluorine atoms on the benzene ring [1]. This specific substitution pattern imparts a unique electronic profile and distinct physical properties compared to its 1,2,4- and 1,3,5-trifluorobenzene isomers, making it a critical, non-interchangeable building block in pharmaceutical synthesis, advanced materials, and specialty chemicals [2]. Its procurement is driven by the need for a specific regioisomer that dictates downstream reactivity and final product properties, which cannot be achieved by substituting with alternative trifluorobenzene isomers [3].

Regioisomer-specific reactivity for selective synthesis
Distinct electronic and photophysical profile vs. other trifluorobenzenes
Non-interchangeable building block for pharmaceuticals and advanced materials

Why 1,2,3-Trifluorobenzene (CAS 1489-53-8) Cannot Be Substituted by 1,2,4- or 1,3,5-Trifluorobenzene in Critical Applications


Generic substitution among the three isomers of trifluorobenzene is not feasible due to their distinct physical properties, chemical reactivities, and photophysical behaviors, which directly impact their utility in different applications [1]. For instance, the 1,2,3-isomer exhibits a higher boiling point (94–95 °C) than both the 1,2,4- (90 °C) and 1,3,5- (75–76 °C) isomers, a factor critical for process design and separation [2]. More importantly, their electronic structures, as evidenced by differing photolysis quantum yields and unique fluorescence excitation maxima (λex = 2740 Å for 1,2,3- vs 2680 Å for 1,3,5-), lead to divergent behavior in synthetic transformations and material applications [3][4]. Selecting the incorrect isomer would lead to failed reactions, undesired product profiles, and compromised material performance, as evidenced by the isomer-specific regioselectivity in palladium-catalyzed direct arylations detailed in Section 3 [5].

Replacing with 1,2,4- or 1,3,5-trifluorobenzene alters regioselectivity in cross-coupling reactions, leading to different aryl-substituted products.
Divergent photophysical behavior (fluorescence excitation, photostability) means optical or photochemical applications will not transfer across isomers.
Boiling point differences (up to ~20 °C) affect distillation-based purification and high-temperature process compatibility.

Quantitative Differentiation of 1,2,3-Trifluorobenzene (CAS 1489-53-8) from Isomers: A Technical Evidence Guide for Procurement


Superior Regioselectivity in Palladium-Catalyzed Direct Arylation Compared to 1,2,4-Trifluorobenzene

1,2,3-Trifluorobenzene exhibits a higher reactivity of its C4-H bond compared to its C5-H bond in palladium-catalyzed direct arylation, enabling the selective synthesis of 4-aryl-1,2,3-trifluorobenzenes. This is in contrast to the reactivity of the 1,2,4-isomer, which undergoes regioselective C3-arylation under the same conditions [1].

Regioselective arylation
Head-to-head
Selective C4-arylation → 4-aryl-1,2,3-trifluorobenzenes
1,2,4-Isomer: selective C3-arylation
Determines regioisomer choice for 4-aryl substitution pattern
Pd(OAc)₂, KOAc; moderate to high reported yields
Organic Synthesis Cross-Coupling C-H Activation

Distinct Photophysical Properties: UV Fluorescence Excitation Maximum vs. 1,3,5-Trifluorobenzene

The photophysical behavior of 1,2,3-trifluorobenzene differs significantly from its 1,3,5-isomer, as demonstrated by their fluorescence excitation maxima. This property is critical for applications involving optical detection or photochemical reactions [1].

Fluorescence excitation
Head-to-head
λex 2740 Å (1,2,3-isomer)
1,3,5-Isomer: 2680 Å (+60 Å shift)
Enables wavelength-selective excitation in mixtures
Spectrofluorometry; key for optical sensor design
Spectroscopy Photophysics Analytical Chemistry

Comparative Photochemical Stability: Lower Photolysis Quantum Yield than 1,2,4-Trifluorobenzene

Under UV irradiation (253.7 nm), 1,2,3-trifluorobenzene exhibits a lower photolysis quantum yield (Φ) compared to the 1,2,4-isomer, indicating it is more resistant to photolytic degradation under these specific aqueous conditions [1].

Photolysis quantum yield
Head-to-head
Φ = 0.010 (1,2,3-isomer)
1,2,4-Isomer: 0.015; 1,3,5-Isomer: 0.011
Higher photostability under 253.7 nm irradiation
Aqueous conditions; relevant for UV-exposure scenarios
Environmental Fate Photochemistry Stability

Distinct Physical Properties: Higher Boiling Point than Isomers 1,2,4- and 1,3,5-Trifluorobenzene

The physical properties of the trifluorobenzene isomers, particularly their boiling points, vary significantly due to their different molecular symmetries and dipole moments [1]. 1,2,3-Trifluorobenzene possesses the highest boiling point among the three, a critical factor for separation by distillation and for applications requiring specific thermal properties [2].

Boiling point
Head-to-head
94–95 °C (1,2,3-isomer)
1,2,4-: 90 °C; 1,3,5-: 75–76 °C
Wider liquid range for high-temperature reactions and distillation
Useful for isomer separation from mixed streams
Physical Chemistry Process Engineering Purification

Validated Application Scenarios for Procuring 1,2,3-Trifluorobenzene (CAS 1489-53-8) Based on Quantitative Differentiation


Synthesis of 4-Aryl-1,2,3-Trifluorobenzene Intermediates for Pharmaceuticals and Agrochemicals

Procure 1,2,3-trifluorobenzene specifically for palladium-catalyzed direct arylation reactions to selectively install aryl groups at the C4 position. The higher reactivity of the C4-H bond over the C5-H bond, as documented in a direct head-to-head comparison with the 1,2,4-isomer, allows for the regioselective synthesis of 4-aryl-1,2,3-trifluorobenzenes in moderate to high yields [1]. This is a critical step in constructing specific fluorinated biaryl motifs common in advanced pharmaceutical intermediates and agrochemicals, where the 1,2,4-isomer would yield the undesired 3-aryl regioisomer [1].

Development of Optical Sensors or Photochemical Assays Utilizing Specific Excitation Wavelengths

Select 1,2,3-trifluorobenzene for applications requiring excitation at ~274 nm (2740 Å), based on its distinct fluorescence excitation maximum, which is shifted by +6 nm relative to the 1,3,5-isomer [2]. This spectral differentiation is essential for researchers developing selective detection methods, studying energy transfer in mixed-fluorobenzene systems, or performing wavelength-selective photochemical reactions where excitation of the 1,2,3-isomer must be distinguished from other fluorinated species [2].

High-Temperature Organic Reactions and Isomer Separation by Distillation

Choose 1,2,3-trifluorobenzene as a solvent or reagent for reactions requiring a higher boiling point (94-95 °C) than its isomers, providing a wider liquid temperature range than 1,2,4-trifluorobenzene (90 °C) and 1,3,5-trifluorobenzene (75-76 °C) [3]. This property is also crucial in industrial settings where the compound is produced in a mixture with its isomers (e.g., from hexafluorocyclohexane decomposition) and must be isolated; its distinct boiling point enables efficient separation via fractional distillation, ensuring high purity for subsequent use [4].

Application
Selection Property
Validation Focus
4-Aryl-1,2,3-trifluorobenzene synthesis
Regioselective C4-arylation reactivity
Regioisomer product distribution by HPLC or NMR
Wavelength-selective photochemical studies
Fluorescence excitation wavelength specificity
Excitation-emission match in target system
High-temperature synthesis or distillative separation
Higher boiling point for liquid-phase thermal range
Purity after fractional distillation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

58 linked technical documents
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